molecular formula C7H16ClNO B8230918 (1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl

(1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl

Cat. No.: B8230918
M. Wt: 165.66 g/mol
InChI Key: OMWDPKYCGZBEIQ-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl is a chiral compound that belongs to the class of cyclopentanol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone as the starting material.

    Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The cyclopentanol is then subjected to amination using dimethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include efficient reduction, amination, and resolution techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated amines.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry

(1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.

Biology

The compound may be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

Medicine

Industry

In the industrial sector, the compound can be used in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to active sites, while the cyclopentanol moiety provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(dimethylamino)cyclopentan-1-ol;hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.

    Cyclopentanol: The parent compound without the dimethylamino group.

    Dimethylaminocyclohexanol: A similar compound with a cyclohexanol ring instead of cyclopentanol.

Uniqueness

(1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and analogs

Properties

IUPAC Name

(1S,2S)-2-(dimethylamino)cyclopentan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWDPKYCGZBEIQ-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCC[C@@H]1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.